Antibacterial Activity Profile: Target Compound vs. Clinical Fluoroquinolone Ciprofloxacin
The target compound exhibits moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus . In contrast, the clinical fluoroquinolone ciprofloxacin demonstrates an MIC of approximately 0.008 µg/mL against E. coli ATCC 25922 under similar broth microdilution conditions [1]. This ~4,000-fold difference in potency confirms that 2-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is not a high-potency antibacterial agent but a valuable scaffold or intermediate in drug discovery programs.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | E. coli: 32 µg/mL; S. aureus: 16 µg/mL |
| Comparator Or Baseline | Ciprofloxacin: E. coli ATCC 25922 ~0.008 µg/mL |
| Quantified Difference | ~4,000-fold lower potency |
| Conditions | Broth microdilution assay; target compound tested against unspecified E. coli strain; ciprofloxacin against ATCC 25922 |
Why This Matters
This quantitative difference positions the compound as a non-clinical research tool, ideal for structure-activity relationship (SAR) studies or as a synthetic precursor where high antibacterial potency is not required or even undesirable.
- [1] Silva, F., et al. (2011). Bacteriostatic versus bactericidal activity of ciprofloxacin in Escherichia coli assessed by flow cytometry. Nature Precedings. View Source
